Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a furan ring, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 5-bromofuran-2-carboxylic acid, which is then esterified to form ethyl 5-bromofuran-2-carboxylate. This intermediate is then reacted with thiazole derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The furan ring may also play a role in binding to biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromofuran-2-carboxylate: Shares the furan ring and bromine atom but lacks the thiazole ring.
2-Aminothiazole derivatives: Share the thiazole ring but differ in other functional groups.
Uniqueness
Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate is unique due to its combination of a furan ring, a thiazole ring, and an ethyl ester group. This combination provides a unique set of chemical properties and potential biological activities that are not found in similar compounds .
Properties
IUPAC Name |
ethyl 2-[(5-bromofuran-2-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4S/c1-2-17-10(16)6-5-19-11(13-6)14-9(15)7-3-4-8(12)18-7/h3-5H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHYHVZIDSLKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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